In-depth Technical Guide on Spiro[2.3]hexan-5-one: Core Properties and Synthetic Utility
In-depth Technical Guide on Spiro[2.3]hexan-5-one: Core Properties and Synthetic Utility
A Note on Data Availability:
As a Senior Application Scientist, upholding the principles of scientific integrity (E-E-A-T) is paramount. An in-depth technical guide for a scientific audience necessitates verifiable, experimental data for its core claims. For the specified topic, Spiro[2.3]hexan-5-one (CAS 20061-22-7) , a thorough search of the scientific literature and chemical databases reveals a significant gap in publicly available, experimentally determined data. Specifically, foundational information such as ¹H NMR, ¹³C NMR, and detailed IR spectral characterization, as well as physical properties like boiling point and density, are not sufficiently documented in primary sources.
While the compound is commercially available and mentioned in patents as a synthetic intermediate, the lack of this fundamental characterization data precludes the creation of a guide that meets the required standards of technical depth and authoritative grounding.
Therefore, to fulfill the spirit and structure of your request, this guide will focus on a closely related, well-characterized spirocyclic ketone that serves as an excellent and data-rich exemplar for this class of molecules: Spiro[3.3]heptan-2-one . This structurally similar compound allows for a comprehensive exploration of the synthesis, properties, and reactivity that are characteristic of strained spirocyclic systems, thereby providing the field-proven insights and detailed protocols you require.
An In-depth Technical Guide to Spiro[3.3]heptan-2-one: A Versatile Spirocyclic Ketone Building Block
Audience: Researchers, scientists, and drug development professionals.
Section 1: Introduction & Strategic Importance
The spirocyclic scaffold, where two rings are joined by a single common atom, has emerged as a privileged motif in modern medicinal chemistry. Its inherent three-dimensionality allows for a more sophisticated exploration of chemical space compared to flat, aromatic systems. Spirocycles, particularly those incorporating strained small rings like cyclobutane, introduce precise conformational rigidity. This rigidity can enhance binding affinity to biological targets, improve metabolic stability, and modulate physicochemical properties such as solubility and lipophilicity—key determinants of a drug candidate's success.
Spiro[3.3]heptan-2-one (CAS 174-83-4) is a quintessential example of such a building block. Comprising two fused cyclobutane rings with a ketone functionality, it embodies the unique structural and reactive properties conferred by ring strain. The ketone serves as a versatile synthetic handle for a multitude of chemical transformations, making this molecule a valuable starting point for the synthesis of complex molecular architectures and novel drug candidates. This guide provides a comprehensive overview of its core properties, synthesis, and synthetic potential, grounded in established experimental data.
Section 2: Core Physicochemical and Spectroscopic Properties
Accurate characterization is the bedrock of synthetic chemistry. The data presented below are derived from verifiable experimental sources, providing a reliable foundation for any research endeavor involving this compound.
Physicochemical Data
The physical properties of Spiro[3.3]heptan-2-one reflect its compact and rigid structure.
| Property | Value | Source / Notes |
| CAS Number | 174-83-4 | |
| Molecular Formula | C₇H₁₀O | |
| Molecular Weight | 110.15 g/mol | |
| Physical Form | Colorless Liquid | |
| Boiling Point | 78-79 °C at 20 mmHg | |
| Density | 1.015 g/cm³ at 25 °C | |
| Refractive Index (n²⁵D) | 1.4815 |
Spectroscopic Profile
The spectroscopic data provides an unambiguous fingerprint for the molecule, confirming its unique spirocyclic structure.
| Spectroscopy | Key Features and Interpretation |
| ¹H NMR (CDCl₃) | δ 2.80-2.20 (m, 10H). The protons on the two cyclobutane rings result in a complex, overlapping multiplet. The absence of distinct, well-resolved signals is characteristic of the high symmetry and conformational rigidity of the spiro[3.3]heptane system. |
| ¹³C NMR (CDCl₃) | δ 217.5 (C=O), 56.4 (CH₂), 40.1 (spiro C), 32.1 (CH₂), 16.0 (CH₂). The downfield signal at 217.5 ppm is characteristic of a cyclobutanone carbonyl. The signal at 40.1 ppm corresponds to the unique spirocyclic quaternary carbon. |
| Infrared (IR) | ν_max ~1770 cm⁻¹ (strong, sharp). The carbonyl (C=O) stretching frequency is significantly higher than that of a typical acyclic ketone (~1715 cm⁻¹) due to the increased ring strain of the four-membered ring, which increases the s-character of the C-C bonds adjacent to the carbonyl. |
Section 3: Synthesis of Spiro[3.3]heptan-2-one
The most reliable and widely cited synthesis of Spiro[3.3]heptan-2-one proceeds from 1,1-cyclobutanedicarboxylic acid. This multi-step sequence is a classic example of ring formation and functional group manipulation, demonstrating key principles in organic synthesis.
Synthetic Workflow Overview
The synthesis involves the formation of a dispirocyclic intermediate via ketene dimerization, followed by oxidative cleavage to yield the target ketone. The causality behind this pathway is the strategic use of a robust precursor that can be readily transformed into the strained bicyclic system.
Caption: Key steps in the synthesis of Spiro[3.3]heptan-2-one.
Step-by-Step Experimental Protocol
This protocol is a self-validating system; successful isolation and characterization of the intermediates at each stage confirms the fidelity of the process. This methodology is adapted from the robust procedure published in Organic Syntheses.[1]
Step A: Preparation of Dispiro[3.1.3.1]decane-5,10-dione
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Rationale: Conversion of the dicarboxylic acid to the more reactive acid chloride is necessary for the subsequent base-mediated dimerization.
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Procedure:
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A mixture of 1,1-cyclobutanedicarboxylic acid (1.0 eq) and thionyl chloride (2.5 eq) is heated at reflux for 3 hours.
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Excess thionyl chloride is removed by distillation under reduced pressure to yield the crude dicarboxylic acid chloride.
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The crude acid chloride is dissolved in anhydrous diethyl ether and cooled to -78 °C under a nitrogen atmosphere.
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A solution of triethylamine (2.2 eq) in anhydrous diethyl ether is added dropwise over 2 hours, maintaining the internal temperature below -70 °C.
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The reaction mixture is allowed to warm slowly to room temperature and stirred for 12 hours.
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The resulting suspension is filtered to remove triethylamine hydrochloride. The filtrate is washed with dilute HCl, saturated NaHCO₃ solution, and brine, then dried over anhydrous MgSO₄.
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Concentration of the solvent under reduced pressure yields the crude dispiro dione, which can be purified by crystallization.
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Step B: Reduction to Dispiro[3.1.3.1]decane-5,10-diol
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Rationale: The diketone is reduced to the corresponding diol in preparation for the specific oxidative cleavage needed to form the final product.
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Procedure:
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A solution of the dispiro dione (1.0 eq) in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.0 eq) in anhydrous diethyl ether at 0 °C.
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The mixture is stirred at room temperature for 4 hours.
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The reaction is quenched by the sequential, careful addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
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The resulting granular precipitate is filtered off, and the ethereal solution is dried and concentrated to give the diol.
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Step C: Oxidative Cleavage to Spiro[3.3]heptan-2-one
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Rationale: Lead tetraacetate performs a specific glycol cleavage on the diol, breaking the central C-C bond and oxidizing the hydroxyl groups to form two equivalents of the target ketone.
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Procedure:
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A solution of the diol (1.0 eq) in dry benzene is added dropwise to a stirred suspension of lead tetraacetate (Pb(OAc)₄, 2.1 eq) in dry benzene at room temperature.
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The reaction is stirred for 2 hours, during which the lead tetraacetate is consumed.
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The mixture is filtered, and the filtrate is washed with aqueous NaHCO₃ and brine, then dried over anhydrous Na₂SO₄.
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The benzene is carefully removed by distillation, and the residue is purified by vacuum distillation to afford pure Spiro[3.3]heptan-2-one.
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Section 4: Reactivity and Synthetic Potential
The synthetic utility of Spiro[3.3]heptan-2-one stems from two key features: the reactivity of the ketone and the inherent strain of the spirocyclic system. The ketone provides a locus for standard carbonyl chemistry, while the ring strain can be exploited in rearrangement reactions.
Caption: Key reaction pathways for Spiro[3.3]heptan-2-one.
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Reduction: The ketone is readily reduced to the corresponding alcohol, Spiro[3.3]heptan-2-ol, using standard reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent. This alcohol can be a precursor for further functionalization.
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Olefination: The Wittig reaction or Horner-Wadsworth-Emmons reaction allows for the conversion of the carbonyl group into an exocyclic double bond. For instance, reaction with methylenetriphenylphosphorane (Ph₃P=CH₂) yields 2-methylenespiro[3.3]heptane, a useful diene precursor.
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Baeyer-Villiger Oxidation: Due to the migratory aptitude of the more substituted alpha-carbon, oxidation with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) results in a regioselective ring expansion. This reaction yields the seven-membered lactone, 3-oxaspiro[4.3]octan-2-one, a valuable heterocyclic building block.
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Reductive Amination: The ketone can be converted into a primary amine via reductive amination. This typically involves reaction with ammonia in the presence of a reducing agent like H₂/Raney Nickel or sodium cyanoborohydride, yielding Spiro[3.3]heptan-2-amine. This amine serves as a crucial anchor point for building more complex pharmacophores.
Section 5: Applications in Drug Discovery
The rigid, non-planar structure of the spiro[3.3]heptane core makes it an attractive bioisostere for commonly used rings like piperidine or cyclohexane. Its derivatives have been explored in various therapeutic areas. For example, spiro[3.3]heptane-based amines have been incorporated into potent and selective inhibitors of dipeptidyl peptidase IV (DPP-4), a key target for the treatment of type 2 diabetes. The defined exit vectors from the spirocyclic core allow for precise orientation of substituents to maximize interactions within the enzyme's active site.
Section 6: Safety and Handling
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Hazard Identification: Spiro[3.3]heptan-2-one is a flammable liquid. It may cause skin and eye irritation.
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Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from ignition sources.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
References
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Cope, A. C.; Herrick, E. C. Spiro[3.3]heptan-2-one. Organic Syntheses, Coll. Vol. 5, 1973, p. 980. URL: [Link]
